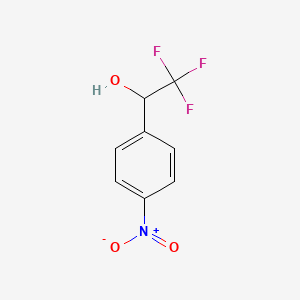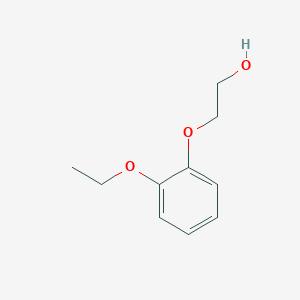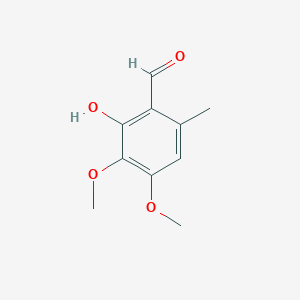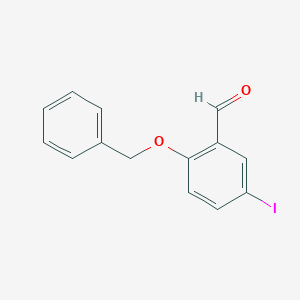
2-(Benzyloxy)-5-iodobenzaldehyde
Vue d'ensemble
Description
2-(Benzyloxy)-5-iodobenzaldehyde is a benzaldehyde derivative. It undergoes enantioselective cyanoformylation with ethyl cyanoformate in the presence of a vanadium (V) chiral salen complex and imidazole to form the corresponding cyanohydrin carbonate .
Synthesis Analysis
The synthesis of 2-(Benzyloxy)-5-iodobenzaldehyde involves various reactions. For instance, it can be synthesized from 2-benzyloxy-2′-hydroxy-3′,4′,6′-trimethoxychalcone, N2 - (2-benzyloxy)benzylidenyl isonicotinic acid hydrazide, 2-hydroxy-2′-methoxybenzophenone, and 2′-hydroxy-5,6,7-trimethoxyflavone .Molecular Structure Analysis
The molecular structure of 2-(Benzyloxy)-5-iodobenzaldehyde can be determined using various spectroscopic techniques such as FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence, mass spectrometry, elemental analysis (CHN), and physical studies (TGA, XRD, molar conductance, melting point) .Chemical Reactions Analysis
The chemical reactions involving 2-(Benzyloxy)-5-iodobenzaldehyde are complex. For example, it undergoes UV-induced conformational changes in a benzyloxy fragment . It also participates in reactions such as catalytic asymmetric [1,3] O-to-C rearrangement of alkyl 2-allyloxy/benzyloxy-1/3-naphthoates .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Benzyloxy)-5-iodobenzaldehyde include a refractive index of n20/D 1.6, a boiling point of 326 °C, and a density of 1.339 g/mL at 25 °C . It is also sensitive to air .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis Methods : 2-(Benzyloxy)-5-iodobenzaldehyde is an important intermediate in chemical syntheses. Akula et al. (2002) described a synthesis method for a related compound, 2,4-dimethyl-5-iodobenzaldehyde, which could provide insights into the synthesis of 2-(Benzyloxy)-5-iodobenzaldehyde. They reported a three-step synthesis process from 2,4-dimethylbenzyl alcohol with an overall yield of 51% (Akula, Zhang, & Kabalka, 2002).
- Chemical Modifications : Bölcskei et al. (2022) investigated the attachment of five-membered heterocycles to benzyloxy-benzaldehyde, highlighting its versatility in drug design. They used the Suzuki-Miyaura carbon-carbon cross-coupling reaction for this modification (Bölcskei, Német-Hanzelik, & Keglevich, 2022).
Anticancer Activity
- Anticancer Research : A study by Lin et al. (2005) on benzyloxybenzaldehyde derivatives, including compounds similar to 2-(Benzyloxy)-5-iodobenzaldehyde, revealed significant anticancer activity against the HL-60 cell line. These compounds were shown to induce apoptosis and arrest cell cycle progression in cancer cells (Lin et al., 2005).
Biochemical Applications
- DNA Interaction Studies : Al-Mudaris et al. (2013) studied a series of compounds including benzyl vanillin, which shares a similar structure with 2-(Benzyloxy)-5-iodobenzaldehyde, for their interaction with DNA and their potential as anti-leukemic agents. These studies provide a basis for understanding how similar compounds might interact with biological targets (Al-Mudaris et al., 2013).
Safety And Hazards
Propriétés
IUPAC Name |
5-iodo-2-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IO2/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIRGVIYLLSFQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)I)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567418 | |
| Record name | 2-(Benzyloxy)-5-iodobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-5-iodobenzaldehyde | |
CAS RN |
134038-89-4 | |
| Record name | 2-(Benzyloxy)-5-iodobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

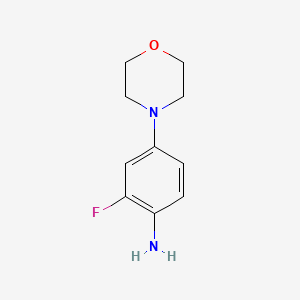
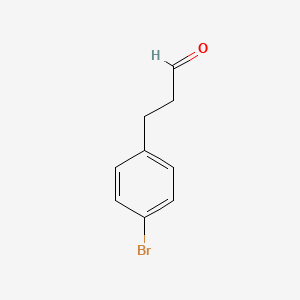
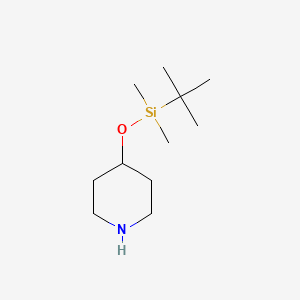
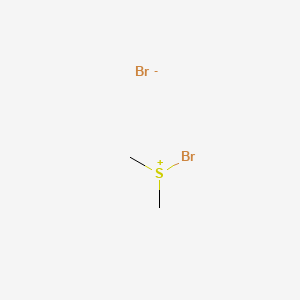
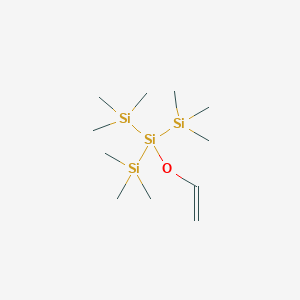
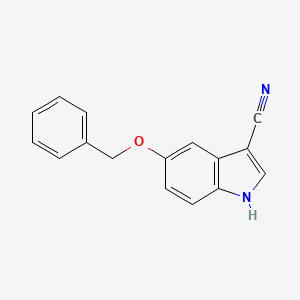
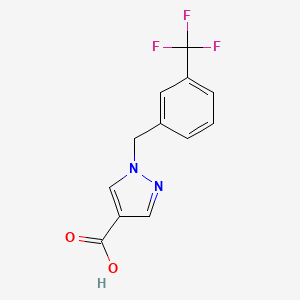
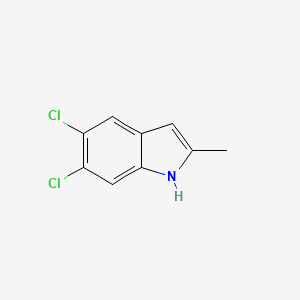
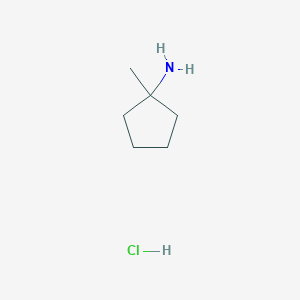
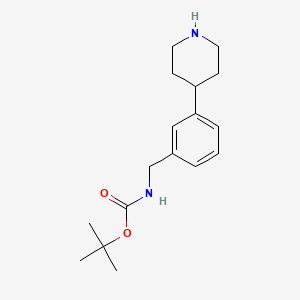
![({[({[(2R,3S,4R,5R)-4-amino-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}oxy)phosphonic acid](/img/structure/B1339125.png)
